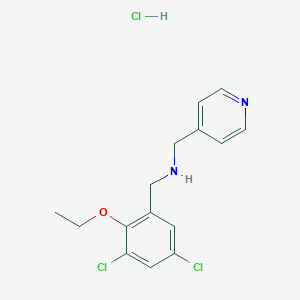![molecular formula C17H20FN3O B5548706 (3R*,4S*)-4-cyclopropyl-1-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5548706.png)
(3R*,4S*)-4-cyclopropyl-1-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]pyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrrolidine derivatives, which are closely related to the target compound, often involves multistep reactions, including diastereoselective synthesis methods. For instance, the Yb(OTf)3 catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters leads to pyrrolidines with significant diastereoselectivity, indicating the potential pathways for synthesizing complex pyrrolidine derivatives like the target compound (Carson & Kerr, 2005). Additionally, the practical large-scale synthesis of pyrrolidine derivatives through asymmetric 1,3-dipolar cycloaddition demonstrates the feasibility of synthesizing structurally complex pyrrolidine-based compounds in significant yields (Kotian et al., 2005).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives has been extensively studied, revealing insights into their spatial configuration and electronic properties. For example, the crystal structure analysis of a related compound, 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one, demonstrated a planar molecular arrangement except for the pyrrolidin ring, which adopts an envelope conformation. This suggests the potential structural features of the target compound, emphasizing the importance of stereochemistry and molecular conformation in determining its properties and reactivity (Sharma et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving pyrrolidine derivatives highlight the reactivity and functional group transformations critical for synthesizing complex organic molecules. For instance, the synthesis of 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes and anilines/benzylamines showcases the versatility of pyrrolidine derivatives in undergoing transformations that introduce a wide range of substituents, which is relevant for the functionalization of the target compound (Boichenko et al., 2022).
科学的研究の応用
Synthesis and Derivative Formation
A key area of scientific research involving pyrrolidine derivatives, such as "(3R*,4S*)-4-cyclopropyl-1-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]pyrrolidin-3-amine," is the development of synthetic methods for creating structurally complex and pharmacologically significant compounds. For instance, the study by Boichenko et al. (2022) details a synthetic route to 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes, which are crucial for synthesizing various nitrogen-containing polycyclic compounds relevant to medicinal chemistry and pharmacology, including benz[g]indolizidine derivatives (Boichenko et al., 2022).
Mechanistic Insights and Chemical Reactions
Research also focuses on understanding the mechanisms underlying the formation of pyrrolidine derivatives and their subsequent reactions. Carson and Kerr (2005) reported on the diastereoselective synthesis of pyrrolidines via a catalyzed three-component reaction, highlighting the intricate mechanisms that govern the formation of such compounds and their potential for creating cis-substituted pyrrolidines with significant synthetic and medicinal value (Carson & Kerr, 2005).
Biological Activity and Pharmacological Potential
The pyrrolidine core structure, similar to "this compound," is often explored for its biological activities and potential as a pharmacological agent. For example, Carbone et al. (2013) synthesized nortopsentin analogues, demonstrating their biological effects in experimental models of diffuse malignant peritoneal mesothelioma, showcasing the potential therapeutic applications of pyrrolidine derivatives (Carbone et al., 2013).
特性
IUPAC Name |
[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(5-fluoro-1-methylindol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O/c1-20-15-5-4-12(18)6-11(15)7-16(20)17(22)21-8-13(10-2-3-10)14(19)9-21/h4-7,10,13-14H,2-3,8-9,19H2,1H3/t13-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQFEITXUZRUGU-KGLIPLIRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C=C1C(=O)N3CC(C(C3)N)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)F)C=C1C(=O)N3C[C@@H]([C@H](C3)N)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-[(2-fluorobenzyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B5548629.png)
![N-{2-[4-(6-methyl-3-pyridazinyl)-1-piperazinyl]-2-oxoethyl}benzamide](/img/structure/B5548637.png)

![4-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)-1,4-oxazepan-6-ol](/img/structure/B5548653.png)

![(4-cyclopentyl-3-oxopiperazin-1-yl)[3-(methoxymethyl)phenyl]acetic acid](/img/structure/B5548672.png)
acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5548683.png)
![6-[4-(3-methoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5548687.png)
![3-[(3-isoxazolylmethyl)thio]-5-methyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B5548692.png)

![4-{3-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5548708.png)
![2,7,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5548715.png)
![N-[2-(methylthio)-1,3-benzothiazol-6-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B5548719.png)
